![molecular formula C26H24N4O2S B2740210 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one CAS No. 1017500-28-5](/img/structure/B2740210.png)
1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one is a synthetic compound with a unique structure that integrates several aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps. Starting with the formation of a pyrazole ring, the process involves the cyclization of a hydrazine derivative with a 1,3-diketone under acidic conditions. Subsequent steps incorporate the phenyl and methoxyphenyl groups, with the final incorporation of a thiophene ring.
Industrial Production Methods: : For industrial-scale production, optimization of reaction conditions is crucial. This might involve catalytic methods, such as using Lewis acids or bases to speed up reactions, and continuous flow reactors to increase yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions: : 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one can undergo various chemical reactions including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group using reagents like chromium trioxide (CrO3). Reduction : The ketone group can be reduced to an alcohol using hydrogenation in the presence of a palladium catalyst. Substitution : Aromatic substitutions can be achieved using electrophilic or nucleophilic reagents depending on the position of the substituent groups.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC).
Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminium hydride (LiAlH4).
Substitution: : Nitration using nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like AlCl3.
Major Products: : The major products formed depend on the type of reaction but could include hydroxylated, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
This compound has various applications in research:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: : Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action is primarily through its interactions with biological targets such as enzymes or receptors. The methoxy and phenyl groups can participate in π-π interactions, while the pyrazole rings can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors and altering biological pathways.
Comparison with Similar Compounds
When compared to other bipyrazole derivatives, 1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one stands out due to its incorporation of both a thiophene ring and a methoxyphenyl group
Similar Compounds
1-phenyl-3,4-dihydro-3,4'-bipyrazole
1-(4-methoxyphenyl)-3,4-dihydro-3,4'-bipyrazole
1-(thiophen-2-yl)-3,4-dihydro-3,4'-bipyrazole
In essence, this compound is a versatile compound with diverse applications spanning chemistry, biology, medicine, and industry. Its unique structure and properties make it an exciting subject for ongoing research and development.
Properties
IUPAC Name |
1-[3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-3-25(31)30-23(16-22(27-30)24-10-7-15-33-24)21-17-29(19-8-5-4-6-9-19)28-26(21)18-11-13-20(32-2)14-12-18/h4-15,17,23H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBAAYKOHICXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2740128.png)
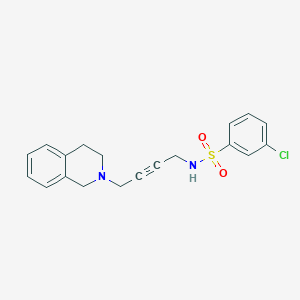
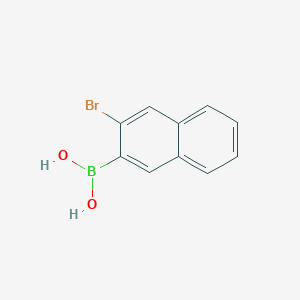

![1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one](/img/structure/B2740137.png)
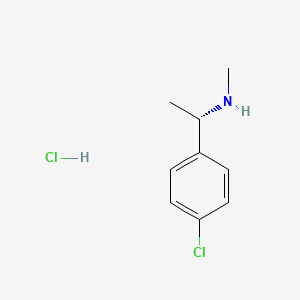
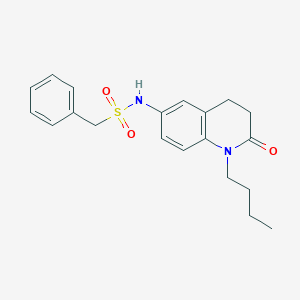

![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)
![4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2740142.png)
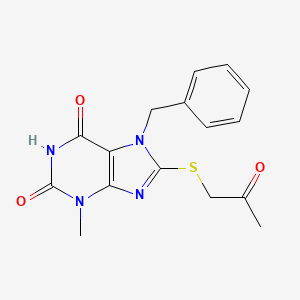
![1-(2-Ethoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2740146.png)
![2-(3-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B2740150.png)
